molecular formula C13H24O B1582962 Cyclotridecanone CAS No. 832-10-0

Cyclotridecanone

Cat. No.: B1582962
CAS No.: 832-10-0
M. Wt: 196.33 g/mol
InChI Key: VHUGWUBIUBBUAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclotridecanone is an organic compound with the molecular formula C₁₃H₂₄O . It is a cyclic ketone, specifically a 13-membered ring structure, and is known for its unique chemical properties and applications in various fields. The compound is characterized by its relatively large ring size, which imparts distinct reactivity and stability compared to smaller cyclic ketones .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclotridecanone can be synthesized through various methods. One common approach involves the cyclization of long-chain dicarboxylic acids or their derivatives. For instance, the cyclization of dodecanedioic acid can yield this compound under specific conditions . Another method involves the use of organolithium reagents to induce ring closure in appropriate precursors .

Industrial Production Methods: Industrial production of this compound typically involves multi-step synthesis processes. These processes often start with readily available raw materials, such as long-chain hydrocarbons, which are then subjected to oxidation, cyclization, and purification steps to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Cyclotridecanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Cyclotridecanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of cyclotridecanone in biological systems involves its interaction with cellular components, leading to various biochemical effects. The compound’s carbonyl group is a key reactive site, allowing it to form covalent bonds with nucleophilic sites in proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to observed biological effects .

Comparison with Similar Compounds

    Cyclododecanone: A 12-membered ring ketone with similar reactivity but different ring strain and stability.

    Cyclotetradecanone: A 14-membered ring ketone with distinct chemical properties due to its larger ring size.

Uniqueness: Cyclotridecanone’s 13-membered ring structure imparts unique reactivity and stability compared to its smaller and larger counterparts. This makes it a valuable compound for studying ring strain and for use in specific synthetic applications where its unique properties are advantageous .

Properties

IUPAC Name

cyclotridecanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24O/c14-13-11-9-7-5-3-1-2-4-6-8-10-12-13/h1-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHUGWUBIUBBUAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCCCCC(=O)CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90232212
Record name Cyclotridecanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90232212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

832-10-0
Record name Cyclotridecanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=832-10-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclotridecanone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000832100
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclotridecanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90232212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclotridecanone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.469
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclotridecanone
Reactant of Route 2
Cyclotridecanone
Reactant of Route 3
Cyclotridecanone
Reactant of Route 4
Cyclotridecanone
Reactant of Route 5
Cyclotridecanone
Reactant of Route 6
Cyclotridecanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.